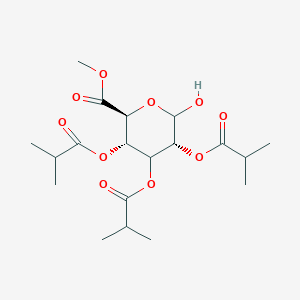
methyl (2S,3S,5R)-6-hydroxy-3,4,5-tris(2-methylpropanoyloxy)oxane-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2,3,4-Tri-O-isobutyryl-D-glucopyranuronate is a derivative of D-glucuronic acid, which is a key component in the metabolism of carbohydrates. This compound is primarily used in proteomics research and has a molecular formula of C19H30O10 with a molecular weight of 418.44 . It is known for its solubility in dichloromethane, ethyl acetate, and methanol, and has a melting point of 74-76°C .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,3,4-Tri-O-isobutyryl-D-glucopyranuronate typically involves the esterification of D-glucuronic acid with isobutyric anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bonds. The product is then purified through recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of Methyl 2,3,4-Tri-O-isobutyryl-D-glucopyranuronate follows a similar synthetic route but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2,3,4-Tri-O-isobutyryl-D-glucopyranuronate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl 2,3,4-Tri-O-isobutyryl-D-glucopyranuronate is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its applications include:
Proteomics Research: Used as a reagent for the modification of proteins and peptides.
Drug Development: Investigated for its potential in developing treatments for inflammatory disorders such as arthritis and rheumatism.
Biochemical Studies: Utilized in studies involving carbohydrate metabolism and enzyme interactions.
Wirkmechanismus
The mechanism of action of Methyl 2,3,4-Tri-O-isobutyryl-D-glucopyranuronate involves its interaction with specific enzymes and proteins. The compound can act as a substrate for enzymes involved in carbohydrate metabolism, leading to the formation of various metabolites. These interactions can influence cellular processes and pathways, contributing to its effects in biological systems.
Vergleich Mit ähnlichen Verbindungen
Methyl 2,3,4-Tri-O-isobutyryl-D-glucopyranuronate can be compared with other similar compounds such as:
Methyl 2,3,4-Tri-O-acetyl-D-glucopyranuronate: Similar in structure but with acetyl groups instead of isobutyryl groups.
Methyl 2,3,4-Tri-O-propionyl-D-glucopyranuronate: Contains propionyl groups instead of isobutyryl groups.
Uniqueness
The uniqueness of Methyl 2,3,4-Tri-O-isobutyryl-D-glucopyranuronate lies in its specific ester groups, which confer distinct chemical properties and reactivity compared to its analogs. These properties make it particularly useful in certain biochemical and pharmaceutical applications.
Eigenschaften
Molekularformel |
C19H30O10 |
|---|---|
Molekulargewicht |
418.4 g/mol |
IUPAC-Name |
methyl (2S,3S,5R)-6-hydroxy-3,4,5-tris(2-methylpropanoyloxy)oxane-2-carboxylate |
InChI |
InChI=1S/C19H30O10/c1-8(2)15(20)26-11-12(27-16(21)9(3)4)14(28-17(22)10(5)6)19(24)29-13(11)18(23)25-7/h8-14,19,24H,1-7H3/t11-,12?,13-,14+,19?/m0/s1 |
InChI-Schlüssel |
AUBWOCDKQXZRRC-AFTPGIKHSA-N |
Isomerische SMILES |
CC(C)C(=O)O[C@@H]1[C@H](OC([C@@H](C1OC(=O)C(C)C)OC(=O)C(C)C)O)C(=O)OC |
Kanonische SMILES |
CC(C)C(=O)OC1C(C(OC(C1OC(=O)C(C)C)O)C(=O)OC)OC(=O)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















